Cas no 352224-73-8 (6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine)

6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine 化学的及び物理的性質
名前と識別子
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- 2-N-benzyl-6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine
- 6-?methyl-?N4-?(4-?methylphenyl)?-?N2-?(phenylmethyl)?-2,?4-?Pyrimidinediamine
- 2,4-Pyrimidinediamine, 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-
- 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine
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- インチ: 1S/C19H20N4/c1-14-8-10-17(11-9-14)22-18-12-15(2)21-19(23-18)20-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H2,20,21,22,23)
- InChIKey: VFSDCNHNLSFZJR-UHFFFAOYSA-N
- ほほえんだ: C1(NCC2=CC=CC=C2)=NC(C)=CC(NC2=CC=C(C)C=C2)=N1
じっけんとくせい
- 密度みつど: 1.195±0.06 g/cm3(Predicted)
- ふってん: 529.0±52.0 °C(Predicted)
- 酸性度係数(pKa): 7.77±0.10(Predicted)
6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M010300-10mg |
6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine |
352224-73-8 | 10mg |
$529.00 | 2023-05-18 | ||
TRC | M010300-5mg |
6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine |
352224-73-8 | 5mg |
$282.00 | 2023-05-18 | ||
TRC | M010300-50mg |
6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine |
352224-73-8 | 50mg |
$2193.00 | 2023-05-18 | ||
TRC | M010300-25mg |
6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine |
352224-73-8 | 25mg |
$ 1200.00 | 2023-09-07 |
6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamineに関する追加情報
6-Methyl-N4-(4-Methylphenyl)-N2-(Phenylmethyl)-2,4-Pyrimidinediamine: A Comprehensive Overview
The compound with CAS No 352224-73-8, known as 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-pyrimidinediamine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug design. This molecule belongs to the class of pyrimidine derivatives, which are widely studied for their role in various biological processes and therapeutic agents.
Pyrimidinediamines are a subclass of pyrimidine compounds characterized by the presence of two amino groups on the ring structure. In the case of 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-pyrimidinediamine, the substitution pattern at positions 6, 4, and 2 introduces a level of complexity that enhances its potential for binding to specific biological targets. The methyl group at position 6, along with the aryl substituents at positions 4 and 2, contributes to the molecule's hydrophobicity and aromaticity, making it an intriguing candidate for further research.
Recent studies have focused on the synthesis and characterization of pyrimidinediamine derivatives, particularly those with heteroaromatic substituents. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production of these compounds. The synthesis of 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-pyrimidinediamine involves a multi-step process that includes nucleophilic substitution and condensation reactions, highlighting the importance of precise reaction conditions to achieve high yields and purity.
The biological activity of 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-pyrimidinediamine has been a focal point in recent investigations. Preclinical studies suggest that this compound exhibits potent inhibitory effects against certain enzymes associated with inflammatory pathways, making it a promising lead compound for anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has opened avenues for exploring its potential in oncology research.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the molecular structure of 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-pyrimidinediamine. These analyses not only validate the compound's identity but also provide insights into its stereochemical properties and stability under various conditions.
Looking ahead, the development of pyrimidinediamine-based therapeutics is expected to gain momentum as researchers continue to uncover novel applications for these compounds. The integration of computational chemistry tools with experimental approaches is likely to accelerate the discovery of new analogs with enhanced pharmacokinetic profiles and efficacy.
In conclusion, 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-pyrimidinediamine represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, coupled with emerging research findings, positions it as a key player in the development of innovative therapeutic agents.
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